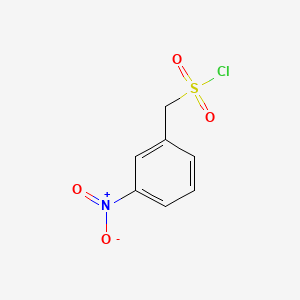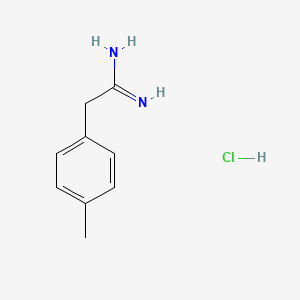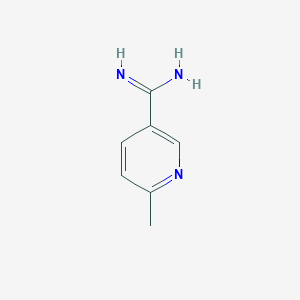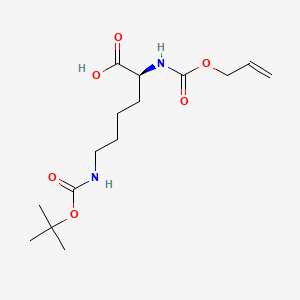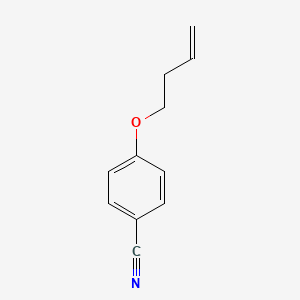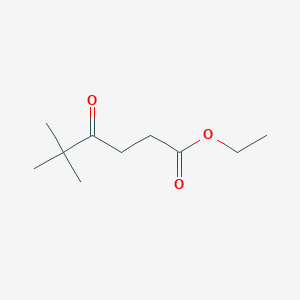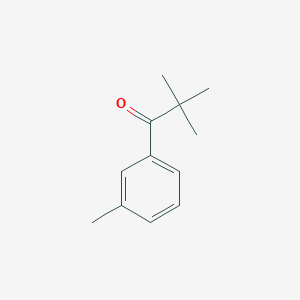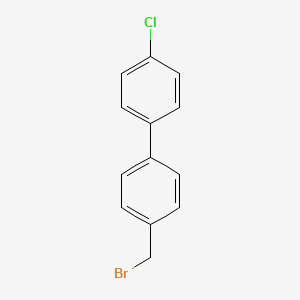
4-(Bromomethyl)-4'-chloro-1,1'-biphenyl
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For example, a compound method was described for 2-cyanic acid-4’-bromomethylbiphenyl, where halogenated hydrocarbon solvent is a methylene dichloride; Radical initiator is 2, and 2’-Diisopropyl azodicarboxylate, bromizating agent are N-bromosuccinimide, bromine or C5H6Br2N2O2 .Scientific Research Applications
Synthesis of Chelating Ligands
“4-(Bromomethyl)-4’-chloro-1,1’-biphenyl” is utilized in the synthesis of chelating ligands. These ligands can form complexes with various metals and are essential in catalysis, separation processes, and analytical chemistry. The bromomethyl group acts as a reactive site for further functionalization, allowing the creation of ligands with specific properties tailored to the desired application .
Sensing Applications
The compound’s structural features enable its use in sensing applications. By functionalizing “4-(Bromomethyl)-4’-chloro-1,1’-biphenyl” with specific groups, it can be made to interact with target analytes, leading to changes in optical or electrical properties that can be measured and used for detection purposes .
Mechanism of Action
Target of Action
Compounds with similar structures are often used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, 4-(Bromomethyl)-4’-chloro-1,1’-biphenyl would likely act as an organic halide. The bromomethyl group (-CH2Br) attached to the biphenyl core serves as a good leaving group in these reactions . The reaction involves the oxidative addition of the organic halide to a palladium(0) complex, transmetalation with an organoboron compound, and reductive elimination to form the carbon-carbon bond .
Biochemical Pathways
It’s worth noting that the suzuki–miyaura cross-coupling reaction, in which this compound may participate, is a key step in the synthesis of many organic compounds, including pharmaceuticals and polymers .
Result of Action
The primary result of the action of 4-(Bromomethyl)-4’-chloro-1,1’-biphenyl is likely the formation of new carbon-carbon bonds via Suzuki–Miyaura cross-coupling . This can lead to the synthesis of a wide variety of complex organic compounds.
Action Environment
The efficacy and stability of 4-(Bromomethyl)-4’-chloro-1,1’-biphenyl, like many other organic compounds, can be influenced by various environmental factors. These include temperature, pH, and the presence of a suitable catalyst (such as palladium in the case of Suzuki–Miyaura cross-coupling ). Additionally, the presence of other reactive species in the environment could potentially interfere with its intended reactions.
properties
IUPAC Name |
1-(bromomethyl)-4-(4-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrCl/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJKBSRJGARHDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-4'-chloro-1,1'-biphenyl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



